Product packaging for 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid(Cat. No.:)

2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid

Cat. No.: B8629783
M. Wt: 182.26 g/mol
InChI Key: URYSMQBOTBMNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid is a chemically unique building block featuring a rigid bicyclic scaffold fused with a flexible acetic acid moiety. This structure combines the defined spatial geometry of the bicyclo[3.3.1]nonane framework with the functional handle of a carboxylic acid, making it a valuable intermediate for constructing complex molecules in medicinal chemistry and drug discovery . The bicyclo[3.3.1]nonane core is a privileged structure found in numerous biologically active natural products and synthetic compounds . This scaffold is highly relevant in anticancer research, as many derivatives are being explored for their potential as chemotherapeutics . The core structure's versatility also allows for applications in asymmetric catalysis and as a component in ion receptors and molecular tweezers . As a synthetic intermediate, the acetic acid substituent can be readily functionalized. It can undergo standard carboxylic acid reactions, such as amidation to form carbamate derivatives or esterification, which are common strategies to modulate the compound's properties and bioavailability for pharmaceutical development . Researchers can use this compound as a key precursor in the synthesis of more complex, functionally diversified molecules aimed at various biological targets. Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B8629783 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(9-bicyclo[3.3.1]nonanyl)acetic acid

InChI

InChI=1S/C11H18O2/c12-11(13)7-10-8-3-1-4-9(10)6-2-5-8/h8-10H,1-7H2,(H,12,13)

InChI Key

URYSMQBOTBMNJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2CC(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of the 2 Bicyclo 3.3.1 Nonan 9 Yl Acetic Acid Moiety

Reactivity of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane framework is a key structural motif found in numerous biologically active natural products. rsc.orgucl.ac.ukresearchgate.net Its rigid structure provides a predictable scaffold for functionalization.

Bridgehead Reactivity and Functionalization (e.g., C9 position)

The C9 position, being a bridgehead carbon, exhibits unique reactivity. While direct functionalization at this position can be challenging due to steric hindrance and the strained nature of bridgehead intermediates, several strategies have been developed. These often involve the use of highly reactive intermediates or the installation of functional groups during the construction of the bicyclic system itself. nih.govacs.org For instance, the synthesis of bicyclo[3.3.1]nonane-2,4,9-trione frameworks can be achieved through transannular acylation of a decorated eight-membered ring, which allows for subsequent bridgehead substitution. nih.govacs.org

Furthermore, the introduction of substituents at the bridgehead positions is a key consideration in the design of synthetic routes toward complex natural products containing the bicyclo[3.3.1]nonane core. iucr.org The flexibility in substitution patterns at these positions is crucial for achieving the desired stereochemistry and functional complexity. iucr.org

Stereochemical Aspects of Reactions on the Bicyclic System

The rigid, chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane system exerts significant stereochemical control over reactions. researchgate.net Reagents will typically approach from the less sterically hindered face, leading to predictable stereochemical outcomes. The development of stereocontrolled synthetic methods is essential for accessing specific isomers of functionalized bicyclo[3.3.1]nonanes, which are valuable synthons for natural product synthesis. researchgate.net Domino reactions, such as the Michael-hemiacetalization-Michael reaction, have been employed to create highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent stereocontrol, yielding products with four contiguous stereogenic centers. nih.gov

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group of 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid is amenable to a wide range of standard transformations, although the steric bulk of the adjacent bicyclic core can influence reaction rates and conditions.

Esterification and Amide Formation

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. libretexts.orgjove.com However, the steric hindrance imposed by the bulky bicyclo[3.3.1]nonane group can significantly retard the reaction rate. libretexts.orgjove.commsu.edu To overcome this, more reactive acylating agents derived from the carboxylic acid, such as acid chlorides or anhydrides, may be employed. Alternatively, using an excess of the alcohol or removing water as it forms can drive the equilibrium towards the ester product. libretexts.orgjove.com

Reaction Reagents Key Considerations
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, HCl)Reversible reaction; steric hindrance from the bicyclic core can slow the rate. libretexts.orgjove.commsu.edu
From Acid ChlorideAlcohol, Base (e.g., Pyridine)More reactive than the parent carboxylic acid.
From Acid AnhydrideAlcohol, Catalyst (e.g., DMAP)Effective for sterically hindered alcohols.

Amide Formation: The formation of amides from this compound and an amine is a crucial transformation. Direct condensation using coupling reagents is a common method. However, the synthesis of sterically hindered amides presents a significant challenge. chimia.chnih.gov When both the carboxylic acid and the amine are sterically hindered, standard coupling methods may result in low yields. nih.gov In such cases, the in situ formation of a more reactive acyl fluoride intermediate, followed by reaction with the amine at elevated temperatures, can be an effective strategy. rsc.org

Method Reagents Notes
Direct CondensationAmine, Coupling Reagent (e.g., DCC, EDC)Can be inefficient for sterically hindered substrates. chimia.chnih.gov
Acyl Halide RouteThionyl chloride or Oxalyl chloride, then AmineA two-step process involving a more reactive intermediate.
Boron-mediated AmidationAmine, B(OCH₂CF₃)₃Effective for a wide range of substrates. acs.org
In situ Acyl Fluoride FormationAmine, Cyanuric FluorideEfficient for coupling sterically hindered substrates and electron-deficient amines. rsc.org

Reduction and Oxidation Reactions

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(Bicyclo[3.3.1]nonan-9-yl)ethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) due to the low electrophilicity of the carbonyl carbon. acs.org Milder reducing agents, such as sodium borohydride, are generally not effective for reducing carboxylic acids. The use of borane complexes, sometimes in the presence of a catalyst like TiCl₄, offers an alternative for the direct reduction of carboxylic acids to alcohols. acs.org

Oxidation: The bicyclo[3.3.1]nonane core, being a saturated bicycloalkane, is generally resistant to oxidation under mild conditions. missouri.edu However, under more forcing conditions or with specific reagents, oxidation can occur, potentially leading to the introduction of hydroxyl or carbonyl groups on the bicyclic framework. The atmospheric oxidation of related bicyclic compounds has been studied, highlighting the role of bicyclic peroxy radical intermediates. nih.gov

Formation of Anhydrides and Acid Halides

Acid Halides: The carboxylic acid can be readily converted to the more reactive acid halide, typically the acid chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chadsprep.com This transformation is often the first step in synthesizing esters and amides, particularly when dealing with sterically hindered substrates.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed by reacting the carboxylic acid with another acid chloride or a similar activated acyl species.

Regioselective and Chemoselective Transformations of this compound Derivatives

The chemical reactivity of the this compound scaffold is characterized by the interplay between the bicyclic core and the acetic acid side chain. The rigid, sterically defined framework of the bicyclo[3.3.1]nonane system allows for a high degree of control in chemical transformations, enabling regioselective and chemoselective modifications. These transformations are crucial for synthesizing a diverse library of compounds for various applications, including medicinal chemistry and materials science.

The primary sites for reactivity on the this compound moiety are the carboxylic acid group, the bridgehead positions (C1 and C5), the methylene bridge (C9), and the carbons of the two cyclohexane (B81311) rings. Chemoselectivity involves differentiating between these reactive sites. For instance, transformations on the bicyclic core often require the carboxylic acid to be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent unwanted side reactions. Conversely, the carboxylic acid group can be selectively targeted for esterification or amidation reactions without altering the bicyclic core.

Regioselectivity is particularly important when functionalizing the cyclohexane rings. The introduction of substituents at specific positions can be achieved through various synthetic strategies. One common approach involves the use of bicyclo[3.3.1]nonane-diones or -enones as precursors, where the existing functional groups direct the position of new modifications. For example, tandem Michael-Aldol reactions used to construct the bicyclic skeleton can install functional groups at specific positions with high stereocontrol.

Further functionalization can be achieved on the bicyclic core. For instance, enone intermediates derived from bicyclo[3.3.1]nonane ketones can undergo conjugate addition reactions with a variety of nucleophiles, leading to the introduction of substituents at the β-position to the carbonyl. The stereochemical outcome of these additions is often dictated by the rigid conformation of the bicyclic system.

A summary of representative transformations on bicyclo[3.3.1]nonane derivatives is presented in the table below. While these examples may not start from this compound itself, they illustrate the types of regioselective and chemoselective reactions that are applicable to this scaffold.

Reaction TypeSubstrateReagents and ConditionsProductKey Feature
Tandem Michael-Aldol AnnulationSubstituted 1,3-cyclohexanedione and enalBase-catalyzed (e.g., t-BuOK)Polysubstituted bicyclo[3.3.1]nonane ketolStereocontrolled construction of the bicyclic core with defined functional group placement. ucl.ac.uk
Conjugate Addition to EnoneBicyclo[3.3.1]non-3-en-2-oneThiol nucleophiles, Cs₂CO₃4-Thio-substituted bicyclo[3.3.1]nonan-2-oneRegioselective addition to the β-carbon of the enone system. nih.gov
SulfenocyclizationCyclohexa-1,4-diene with a carboxylic acid groupSulfenylating agent, chiral catalystFunctionalized bicyclo[3.3.1]nonaneSwitchable chemo- and regioselective cyclization to form the bicyclic core. nih.gov
Hydroboration-OxidationAlkenyl-substituted bicyclo[3.3.1]nonane1. 9-Borabicyclo[3.3.1]nonane (9-BBN) 2. H₂O₂, NaOHHydroxyalkyl-substituted bicyclo[3.3.1]nonaneRegioselective anti-Markovnikov addition of hydroxyl group to a double bond on a side chain. acs.org

Synthesis of Conjugates and Hybrid Molecules Incorporating the Bicyclo[3.3.1]nonan-9-yl Acetic Acid Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex conjugates and hybrid molecules. nih.gov Its rigid three-dimensional structure can impart unique conformational properties to the resulting molecules, influencing their biological activity or material properties. The acetic acid functional group provides a convenient "handle" for covalently linking the bicyclic moiety to other molecular entities, such as pharmacophores, biomolecules, polymers, or reporter groups like fluorophores.

The most common conjugation strategy involves the activation of the carboxylic acid group, followed by reaction with a nucleophile, typically an amine or an alcohol, on the molecule to be conjugated. This results in the formation of a stable amide or ester linkage, respectively. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), are employed to facilitate these reactions and improve yields.

An alternative approach is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this strategy, the this compound would first be functionalized with either an azide or a terminal alkyne. The resulting derivative can then be efficiently and regioselectively "clicked" onto a partner molecule bearing the complementary functional group. This methodology has been successfully applied to the synthesis of bis-1,2,3-triazole derivatives of 9-selenabicyclo[3.3.1]nonane, demonstrating its utility for this scaffold. researchgate.net

The synthesis of hybrid molecules often involves incorporating the bicyclo[3.3.1]nonane scaffold into a larger molecular architecture. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been conjugated to various aromatic and non-aromatic substituents through linkers such as carboxamides, sulfonamides, and ureas to create ligands for nicotinic acetylcholine receptors. nih.gov Similarly, the bicyclo[3.3.1]nonane framework is found in numerous natural products, often fused or linked to other ring systems. nih.gov Synthetic strategies that build upon the bicyclic core to construct these more complex natural product analogues represent another facet of hybrid molecule synthesis.

The table below summarizes key strategies for the synthesis of conjugates and hybrid molecules based on the bicyclo[3.3.1]nonane scaffold.

Conjugation/Synthesis StrategyFunctional Group on ScaffoldLinker FormedExample Partner Molecule/MoietyReference Principle
Amide CouplingCarboxylic AcidAmideAmines, Peptides, Amino-functionalized drugsStandard peptide coupling chemistry. nih.gov
EsterificationCarboxylic AcidEsterAlcohols, Steroids, Hydroxy-functionalized polymersFischer esterification or coupling with activated alcohols.
Click Chemistry (CuAAC)Azide or Alkyne (derived from the carboxylic acid)TriazoleAlkyne or Azide functionalized molecules (e.g., fluorophores, biomolecules)Regioselective formation of a stable triazole linkage. researchgate.net
Multi-component Reactions(Precursor to the scaffold)(Part of the hybrid core)Aldehydes, Amines, β-dicarbonylsBuilding the hybrid molecule and the bicyclic core simultaneously (e.g., via Mannich reaction). nih.gov

Computational and Theoretical Investigations of 2 Bicyclo 3.3.1 Nonan 9 Yl Acetic Acid and Its Core

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and provide highly accurate descriptions of molecular systems. These methods are broadly categorized into ab initio and density functional theory approaches.

Ab initio, or "from first principles," calculations solve the Schrödinger equation without empirical parameters, offering a rigorous approach to determining molecular properties. For the bicyclo[3.3.1]nonane core, these methods have been crucial in elucidating the relative energies of its primary conformers. researchgate.net High-level ab initio calculations have consistently shown that for the parent bicyclo[3.3.1]nonane and its derivatives, the "double chair" (CC) conformation is the most stable, being energetically optimal over the "boat-chair" (BC) form. researchgate.net

Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonane Core Conformations
ConformationRelative Energy (kcal/mol)Description
Chair-Chair (CC)0.0 (Optimal)Both six-membered rings adopt a chair conformation. Generally the most stable form. researchgate.net
Boat-Chair (BC)~1-7One ring is in a chair conformation, while the other is in a boat form. Relative energy can vary with substitution. researchgate.netresearchgate.net
Boat-Boat (BB)>12Both rings are in a boat conformation. Generally highly strained and energetically unfavorable. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it ideal for geometry optimization and the prediction of spectroscopic properties for molecules the size of 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid. researchgate.netacs.org

DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy (optimized) geometries of different conformers. researchgate.netacs.org This process is essential before other properties can be accurately predicted. Once the geometries are optimized, Time-Dependent DFT (TD-DFT) can be used to calculate chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation. acs.orgorcid.org These theoretical predictions are invaluable for determining the absolute configuration of chiral derivatives of the bicyclo[3.3.1]nonane framework by comparing calculated spectra to experimental data. acs.orgresearchgate.net

Table 2: Applications of DFT in the Study of the Bicyclo[3.3.1]nonane System
ApplicationDFT Method/FunctionalPredicted PropertiesSignificance
Geometry OptimizationB3LYP/6-31G*Bond lengths, bond angles, dihedral angles, minimum energy structures. acs.orgProvides accurate molecular structures for different conformers. researchgate.net
Spectroscopic PropertiesTD-DFTElectronic Circular Dichroism (ECD), Optical Rotation (OR). acs.orgnih.govAllows for the determination of absolute configuration and understanding of electronic transitions. nih.gov
Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital)13C and 1H NMR chemical shifts. nih.govAids in structure elucidation and confirmation by comparison with experimental NMR data. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, their computational cost can be prohibitive for exploring the dynamic behavior or vast conformational landscapes of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative.

The bicyclo[3.3.1]nonane skeleton is a versatile model for studying conformational equilibrium due to the dynamic interplay between its two fused cyclohexane (B81311) rings. Molecular mechanics methods, using force fields like MM2 or AMBER, are well-suited for rapidly calculating the strain energies of numerous possible conformations. niscpr.res.in These methods allow for a broad exploration of the conformational energy landscape, identifying potential low-energy structures that can then be further analyzed using more accurate QM methods. nih.gov This combined approach is particularly useful for systems like this compound, which has flexibility in both its bicyclic core and the appended acetic acid side chain.

Molecular dynamics (MD) simulations extend this exploration by introducing temperature and time, allowing researchers to observe the dynamic movements and conformational changes of the molecule in a simulated environment, such as in solution. nih.govrsc.org This can reveal how the molecule samples different conformations and how interactions with solvent molecules might influence its preferred shape.

MM and MD simulations are instrumental in predicting the preferred conformations of the bicyclo[3.3.1]nonane system. The primary equilibrium of interest is between the chair-chair (CC) and chair-boat (CB) forms. For the parent system and many simple derivatives, the CC conformation is favored. researchgate.net However, steric interactions, particularly between substituents at the C3 and C7 positions, can shift this equilibrium toward the CB form.

Computational studies on the closely related bicyclo[3.3.1]nonan-9-one have quantified the energy difference and the barrier for interconversion between these forms. researchgate.net The calculated inversion barrier between the CC and BC conformers is approximately 6 kcal/mol, a value that indicates a rapid equilibrium at room temperature but one that could be frozen out at lower temperatures. researchgate.net These calculations are critical for understanding the molecule's dynamic behavior and how its shape might change in different chemical environments.

Table 3: Calculated Energetics for Bicyclo[3.3.1]nonan-9-one Conformations (as an analogue)
ParameterCalculated Value (kcal/mol)Reference
Free Energy Difference (ΔG) between CC and BC~1.0 researchgate.net
Inversion Barrier (ΔG) from CC to BC~6.0 researchgate.net

Transition State Analysis for Reaction Pathways

Computational methods are essential for mapping out reaction mechanisms and understanding the factors that control chemical reactivity. By calculating the structures and energies of transition states, chemists can predict reaction rates and stereochemical outcomes. For reactions involving the bicyclo[3.3.1]nonane framework, such as its formation via cyclization or subsequent functionalization, transition state analysis can reveal the preferred reaction pathway. acs.orgskemman.is

For example, in reactions forming the bicyclic system, theoretical calculations can determine whether the transition state favors a chair-like or boat-like geometry, which in turn dictates the stereochemistry of the final product. cas.cz While specific transition state analyses for reactions of this compound are not widely documented, the principles are directly applicable. Theoretical investigation of potential reactions, such as esterification or amidation of the carboxylic acid group, would involve locating the relevant transition states to understand how the rigid bicyclic core influences the reactivity of the side chain.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

Computational and theoretical investigations into the intermolecular interactions of the bicyclo[3.3.1]nonane framework, the core of this compound, have provided significant insights into the solid-state architecture of its derivatives. These studies primarily focus on the role of hydrogen and halogen bonding in directing crystal packing and network formation.

Hydrogen Bonding

The presence of the carboxylic acid moiety in this compound strongly suggests the formation of robust hydrogen bonds. While specific studies on this exact molecule are limited, research on various bicyclo[3.3.1]nonane derivatives highlights the significance of hydrogen bonding in their crystal structures.

In the case of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, intermolecular C—H⋯π interactions are primarily responsible for the crystal packing, with H⋯H interactions being the most significant contribution. iucr.org Hirshfeld surface analysis is a common computational tool used to quantify and analyze these intermolecular interactions. iucr.org

The following table summarizes key findings on hydrogen bonding in various bicyclo[3.3.1]nonane derivatives:

DerivativeType of Hydrogen BondSignificance
Unsaturated bicyclononane diene diolStrongSignificant for the overall structure rsc.orgchalmers.se
Unsaturated bicyclononane dienoneWeakerSignificant for the overall structure rsc.orgchalmers.se
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneC—H⋯πPrimarily responsible for crystal packing iucr.org

Halogen Bonding

In addition to hydrogen bonding, halogen bonding has been identified as another important intermolecular interaction in functionalized bicyclo[3.3.1]nonane systems. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov

In a study of a dibromo-substituted bicyclo[3.3.1]nonane derivative, significant halogen-halogen interactions were observed. rsc.orgchalmers.se These interactions replaced a weak self-complementary hydrogen bonding pattern that was present in the non-halogenated analogue, demonstrating the competitive nature of these intermolecular forces in directing crystal packing. researchgate.net Halogen(I) ions are noted as particularly strong halogen-bond donors, capable of interacting with two Lewis bases simultaneously to form linear complexes. nih.govacs.org

The following table outlines findings related to halogen bonding in a bicyclo[3.3.1]nonane derivative:

DerivativeType of Halogen InteractionObservation
Dibromobicyclo[3.3.1]nona-3,7-diene-2,6-dioneHalogen-halogenSignificant interactions between bromine atoms rsc.orgchalmers.se

These computational and crystallographic studies on various derivatives underscore the importance of intermolecular interactions in the solid-state structures of compounds containing the bicyclo[3.3.1]nonane core. The principles derived from these studies provide a foundational understanding for predicting the supramolecular chemistry of this compound, where strong hydrogen bonding from the carboxylic acid group is expected to be a dominant feature.

Emerging Applications and Future Research Directions for 2 Bicyclo 3.3.1 Nonan 9 Yl Acetic Acid Scaffolds

Role as a Synthetic Intermediate for Complex Molecular Architectures

The bicyclo[3.3.1]nonane core is a privileged structure found in over 1,000 natural products and serves as a foundational element for accessing intricate molecular designs. researchgate.net Its utility as a synthetic intermediate stems from its semi-rigid structure, which provides a predictable platform for further chemical modifications. researchgate.net Synthetic chemists have developed numerous methodologies to construct and functionalize this scaffold, enabling its use in the total synthesis of natural products and the creation of novel molecular entities. rsc.org

The bicyclo[3.3.1]nonane framework is a predominant feature in a class of structurally complex and biologically active natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netnih.gov These compounds, isolated from plants, exhibit a wide range of medicinal properties, including antidepressant and anticancer activities. researchgate.net The synthesis of the bicyclic core of these molecules is a critical step in their total synthesis.

Key natural products containing this scaffold include:

Hyperforin: The antidepressant constituent of St. John's wort. researchgate.net

Garcinol: A potential anticancer compound. researchgate.net

Garsubellin A: A potential therapeutic for Alzheimer's disease. researchgate.net

Various synthetic strategies have been employed to construct the bicyclo[3.3.1]nonane core for these natural products. Methods such as intramolecular aldol condensation, Michael additions, and Effenberger-type cyclizations are frequently utilized to build the characteristic bridged-ring system. rsc.org For instance, the synthesis of the bicyclic core of hyperforin and garsubellin A has been achieved through base-promoted intramolecular aldolization and DIBAL-H-mediated tandem reactions. rsc.org These synthetic routes are crucial for providing access to these complex natural products and their analogs for further biological study. ucl.ac.uk

Table 1: Examples of Natural Products Featuring the Bicyclo[3.3.1]nonane Scaffold
Natural ProductBiological RelevanceSynthetic Approach HighlightReference
HyperforinAntidepressantBase-promoted intramolecular aldolization researchgate.netrsc.org
GarcinolAnticancerTotal synthesis via bicyclic core construction researchgate.net
Garsubellin APotential Alzheimer's therapeuticDIBAL-H-mediated tandem lactone ring opening and aldol condensation researchgate.netrsc.org
ClusianonePolyprenylated acylphloroglucinolAlkylative dearomatization-annulation rsc.org

Beyond natural product synthesis, the bicyclo[3.3.1]nonane scaffold is a valuable building block for creating novel synthetic molecules with unique three-dimensional structures. The sp³-rich nature of this framework is increasingly important in medicinal chemistry, as such molecules often exhibit improved biological activity and reduced toxicity compared to flat, aromatic compounds. ucl.ac.uk

Researchers have utilized derivatives of bicyclo[3.3.1]nonane to construct compound libraries for drug discovery and to expand accessible chemical space. nih.gov For example, chiral sp³-rich bicyclo[3.3.1]nonanes have been synthesized and evaluated for biological activities, leading to the discovery of compounds that inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity. nih.gov Furthermore, the C₂-symmetric framework of certain bicyclo[3.3.1]nonane derivatives has been used to design self-complementary hydrogen-bonding molecules, which can self-assemble into supramolecular structures like channels and inclusion complexes in the solid state. acs.org

Applications in Asymmetric Catalysis and Ligand Design

The rigid conformation and stereochemical complexity of the bicyclo[3.3.1]nonane skeleton make it an attractive platform for the design of chiral ligands and catalysts for asymmetric synthesis. researchgate.net The ability to place functional groups in well-defined spatial positions allows for the creation of highly organized chiral environments around a metal center, which is crucial for achieving high levels of enantioselectivity in chemical reactions. researchgate.netliv.ac.uk

Chiral dienes based on the bicyclo[3.3.1]nonane framework have emerged as powerful ligands in asymmetric catalysis. sigmaaldrich.com Specifically, C₂-symmetric bicyclo[3.3.1]nona-2,6-diene derivatives have been developed and successfully applied as chiral ligands for rhodium-catalyzed asymmetric arylation reactions. rsc.orgsigmaaldrich.com The rigidity of the bicyclic system creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. These ligands have proven effective in various transformations, including the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, yielding products with high enantioselectivity. sigmaaldrich.com The modular nature of these ligands allows for electronic tuning, which can enhance reaction rates and selectivity for different substrates. liv.ac.uk

Table 2: Application of Bicyclo[3.3.1]nonane-Based Ligands in Asymmetric Catalysis
Ligand TypeMetalReaction TypeKey FeatureReference
C₂-Symmetric Bicyclo[3.3.1]nonadieneRhodium (Rh)Asymmetric 1,4-additionCreates a defined chiral environment for high enantioselectivity. rsc.orgsigmaaldrich.com
3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienesRhodium (Rh)Asymmetric ArylationAllows for tuning of the chiral environment. rsc.org

The bicyclo[3.3.1]nonane scaffold can be modified to include heteroatoms, leading to versatile ligands capable of coordinating with a variety of metal ions. Bispidines, which are based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, are a prominent class of such ligands. unimi.it The rigidity of the bispidine backbone creates a pre-organized cavity that allows for efficient encapsulation of metal ions, leading to the formation of highly stable metal complexes. unimi.it By introducing specific substituents, the coordination properties can be tailored, resulting in tetra-, penta-, and even octadentate ligands. unimi.it These metal complexes have applications in areas such as molecular catalysis and the synthesis of coordination polymers. unimi.it The defined geometry of these complexes, dictated by the rigid ligand framework, is a key factor in their functional properties. ekb.eg

Advanced Materials Science Applications

The unique structural characteristics of bicyclo[3.3.1]nonane derivatives are being explored for applications in materials science. Their rigid, well-defined shapes make them ideal components for the construction of molecular machines and functional supramolecular assemblies. researchgate.net

Derivatives of bicyclo[3.3.1]nonane have been successfully employed as "molecular tweezers" and ion receptors. researchgate.net Furthermore, C₂-symmetric molecules based on a fused bicyclo[3.3.1]nonane framework have been shown to self-assemble through hydrogen bonding. acs.org This self-assembly process leads to the formation of ordered, three-dimensional structures in the solid state, such as pleated bands that create channels capable of trapping solvent molecules. acs.org This ability to form inclusion complexes and defined solid-state architectures highlights their potential for creating novel porous materials, sensors, or systems for molecular recognition and separation.

Supramolecular Chemistry and Crystal Engineering

The well-defined and rigid geometry of the bicyclo[3.3.1]nonane scaffold is particularly advantageous in the field of crystal engineering, where the primary goal is to design and control the formation of solid-state structures with desired properties. researchgate.net The BCN framework allows for the strategic placement of hydrogen-bond donors and acceptors, which act as supramolecular synthons to guide the self-assembly of molecules into predictable and stable networks. researchgate.net

Research has demonstrated that functionalized BCN derivatives can form a wide array of supramolecular structures. researchgate.net For instance, diol derivatives of this ring system, often referred to as "tubuland diols," are capable of forming controllable crystal structures that can include various guest molecules, highlighting their potential in creating inclusion complexes. researchgate.net The stereochemistry of the BCN system plays a crucial role in the formation of these networks. The introduction of unsaturation into the bicyclic skeleton can significantly flatten the structure and reduce its conformational flexibility, which in turn impacts the intermolecular interactions and the resulting crystal packing. rsc.orgchalmers.se These interactions range from strong, classic hydrogen bonds to weaker C-H···O interactions, all of which contribute to the final supramolecular architecture. rsc.orgchalmers.se The analysis of the network topology of these crystal structures provides a systematic way to understand and compare how different functionalizations influence self-assembly in the solid state. chalmers.se

Ion Receptors and Molecular Tweezers

The cleft-like shape inherent to the bicyclo[3.3.1]nonane framework makes it an excellent platform for the design of synthetic receptors, often described as "molecular tweezers." rsc.orgnih.gov These molecules are engineered to have a pre-organized binding cavity capable of recognizing and binding specific ions or small molecules (guests) through non-covalent interactions. The development of such cleft-shaped entities for molecular recognition studies has been an active area of research since the late 1970s. rsc.org

Derivatives of bicyclo[3.3.1]nonane have been successfully employed as foundational components in the construction of ion receptors, metallocycles, and molecular tweezers. rsc.orgresearchgate.netresearchgate.net For example, a molecular tweezer has been synthesized by fusing quinoline and pyrazine units onto a BCN framework. nih.gov This design, prepared in both racemic and enantiomerically pure forms, demonstrated self-association in solution and the formation of homochiral dimers in the solid state. nih.gov The rigid BCN scaffold ensures that the binding groups (the "arms" of the tweezers) are held in an optimal orientation for guest complexation, reducing the entropic penalty associated with binding. This pre-organization is a key principle in host-guest chemistry, leading to stronger and more selective binding.

Development of Novel Synthetic Methodologies Leveraging the Bicyclo[3.3.1]nonane Acetic Acid System

The construction of the bicyclo[3.3.1]nonane core is a central theme in organic synthesis due to its prevalence in over 1,000 natural products. researchgate.net A variety of synthetic strategies have been developed to access this important scaffold and its derivatives. These methods can be broadly categorized into approaches involving intra- or intermolecular bond formations and ring rearrangements. rsc.org

One prominent strategy involves annulation reactions. A novel and effective one-pot Michael-aldol annulation process has been developed by reacting substituted 1,3-cyclohexanediones with enals, yielding functionalized bicyclo[3.3.1]nonane derivatives in good yields and with appreciable stereocontrol. ucl.ac.uk Another approach utilizes a hypervalent iodine oxidation, followed by epoxidation, thiolysis, and an intramolecular aldol reaction sequence to produce functionalized bicyclo[3.3.1]non-3-en-2-ones from commercially available phenols. nih.gov Other methods include the cyclization of alkenyl-substituted β-dicarbonyls and condensation reactions between aldehydes and acetylacetone. rsc.orgichem.md Starting materials such as cyclohexanone and α,β-unsaturated aldehydes or ketones can also be used to form the bicyclic system. rsc.org

The table below summarizes selected synthetic approaches to the bicyclo[3.3.1]nonane scaffold.

Starting MaterialsKey Reaction TypeResulting BCN DerivativeReference
Substituted 1,3-cyclohexanediones and enalsMichael-Aldol AnnulationPolysubstituted bicyclic ketols ucl.ac.uk
Commercial phenolsHypervalent iodine oxidation, epoxide opening, intramolecular aldolFunctionalized bicyclo[3.3.1]non-3-en-2-ones nih.gov
Cyclohexanone and α,β-unsaturated aldehydes/ketonesAnnulationBicyclo[3.3.1]nonane rsc.org
Aliphatic/aromatic aldehyde and acetylacetoneCondensationBicyclo[3.3.1]nonane moieties rsc.org
Carvone and ethyl acetoacetateCondensationBicyclo[3.3.1]nonane moieties rsc.org

These methodologies provide access to a diverse range of BCN derivatives, which can then be further functionalized, for instance, by introducing an acetic acid side chain at the C9 position to yield 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid and related structures.

Exploration of Structure-Function Relationships in Chemical Systems (excluding direct biological activity)

The chemical function of bicyclo[3.3.1]nonane derivatives is intrinsically linked to their three-dimensional structure and conformational behavior. The BCN framework can exist in several conformations, including chair-chair (cc), boat-chair (bc), and boat-boat (bb). The double chair conformation is often the most stable; however, the substitution pattern can significantly alter the conformational preference.

The shape of the bicyclic compounds and the ability to control the spatial orientation of various substituents are crucial in determining their chemical properties. ucl.ac.uk For instance, the introduction of double bonds into the skeleton leads to a significant flattening of the cyclohexane (B81311) rings and restricts conformational flexibility. rsc.org This structural change can influence how the molecule packs in a crystal or interacts with a guest molecule. rsc.orgchalmers.se

Future Research Avenues and Unresolved Challenges for this compound Research

While significant progress has been made in the synthesis and application of bicyclo[3.3.1]nonane scaffolds, several challenges and opportunities for future research remain. A key area for development is the creation of more efficient and stereoselective synthetic routes to access complex, highly functionalized BCN derivatives, including those with the this compound moiety. Expanding the library of these compounds will pave the way for the exploration of new regions of chemical space. ucl.ac.uk

In supramolecular chemistry, a continuing challenge is to gain a more complete understanding of the factors that control solid-state aggregation. While the role of strong hydrogen bonds is relatively well-understood, the structure-directing power of weaker interactions, such as halogen-halogen interactions or C-H···O bonds, requires further investigation to improve the rational design of functional crystalline materials. chalmers.se

For molecular receptors, future work could focus on designing BCN-based tweezers with higher affinity and selectivity for specific guests, including biologically relevant ions and molecules. The development of receptors that can function in competitive solvent environments, such as water, remains a significant hurdle. lu.se Furthermore, exploring the chiroptical properties of enantiomerically pure BCN systems could lead to new applications in asymmetric catalysis and sensing. The continued study of structure-function relationships will be paramount to unlocking the full potential of the this compound scaffold and its derivatives in advanced chemical systems.

Q & A

Q. What are the key synthetic routes for 2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts cyclization or solvolysis, with yields ranging from 60% to 85% depending on the method. Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce stereoselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity in cyclization steps.
  • Catalysts : Organocatalysts (e.g., proline derivatives) improve stereochemical outcomes, achieving >20:1 enantiomeric ratios in some cases .
MethodYield (%)Stereoselectivity
Organocatalytic Cascade85>20:1
Friedel-Crafts70Moderate
Solvolysis60Low

Optimization requires iterative testing of these variables using design-of-experiments (DoE) frameworks .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify bicyclic framework signals (e.g., bridgehead protons at δ 2.8–3.2 ppm) and acetic acid moiety (δ 2.1–2.3 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C11_{11}H16_{16}O2_2) with <2 ppm error.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[3.3.1]nonane core . PubChem and NIST databases provide reference data for cross-validation .

Advanced Research Questions

Q. How do structural modifications to the bicyclo[3.3.1]nonane core influence the compound's reactivity and biological activity?

Comparative studies of analogs (e.g., 3-Oxa-7-azabicyclo derivatives) reveal:

  • Oxygen/Nitrogen Substitution : Introducing heteroatoms alters hydrogen-bonding capacity and solubility. For example, 3-Oxa derivatives show enhanced binding to serine hydrolases compared to purely hydrocarbon analogs.
  • Substituent Position : Carboxylic acid groups at the 9-position exhibit higher metabolic stability than esters or amides .
AnalogKey FeatureBiological Impact
3-Azabicyclo[3.3.1]nonaneNitrogen bridgeheadReduced enzyme inhibition
7-Methyl-9-oxo derivativeKetone substitutionIncreased cytotoxicity
9-Azabicyclo[4.2.0]nonaneLarger ring systemAltered steric hindrance

Structure-activity relationship (SAR) studies require combinatorial synthesis and enzymatic assays .

Q. What computational strategies can predict the stereochemical outcomes of bicyclo[3.3.1]nonane synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict enantioselectivity. For example:

  • Reaction Path Search : Identifies low-energy pathways for organocatalytic cascades.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories. These methods reduce experimental trial-and-error by 40–60% when integrated with high-throughput screening .

Q. How can discrepancies in reported biological activities of bicyclo[3.3.1]nonane derivatives be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50_{50} vs. EC50_{50}).
  • Purity Issues : HPLC-MS quantification ensures >95% purity to avoid off-target effects.
  • Structural Isomerism : Chiral HPLC or NOESY NMR distinguishes enantiomers with divergent activities .

Rigorous meta-analyses of published data, coupled with independent replication, are critical for validation .

Methodological Resources

  • Stereochemical Analysis : Use the EPA DSSTox database (DTXSID60905441) for stereoisomer-specific toxicity profiles .
  • Thermodynamic Data : NIST WebBook provides ΔfH° values for reaction enthalpy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.